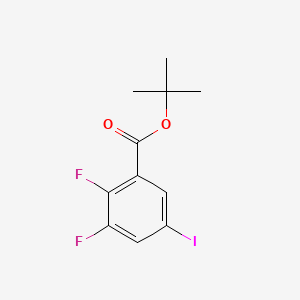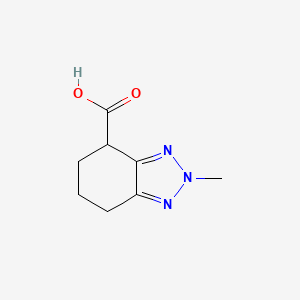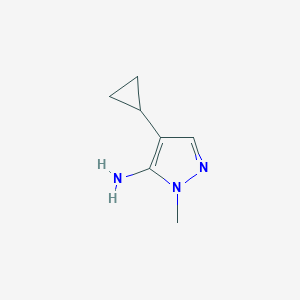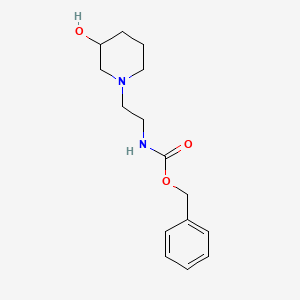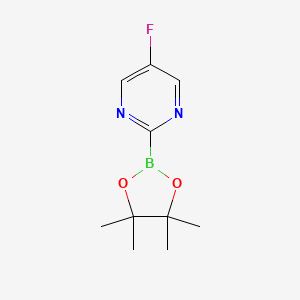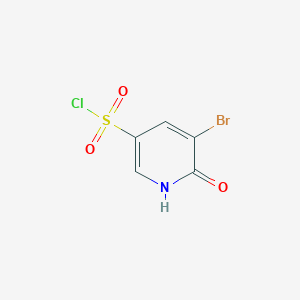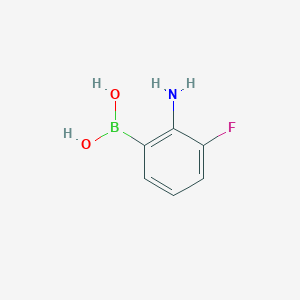
(2-Amino-3-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated aromatic ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-fluorophenyl)boronic acid typically involves the borylation of 2-fluoroaniline. One common method includes the reaction of 2-fluoroaniline with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with halogenated compounds in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Results in the formation of the corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(2-Amino-3-fluorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-3-fluorophenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then participates in various transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
3-Fluorophenylboronic acid: Similar structure but lacks the amino group.
2-Fluorophenylboronic acid: Similar structure but lacks the amino group and has the boronic acid group in a different position.
3-Bromo-2-fluorophenylboronic acid: Contains a bromine substituent instead of an amino group.
Uniqueness: (2-Amino-3-fluorophenyl)boronic acid is unique due to the presence of both an amino and a fluorine substituent on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C6H7BFNO2 |
|---|---|
Molecular Weight |
154.94 g/mol |
IUPAC Name |
(2-amino-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H,9H2 |
InChI Key |
ORCFAETYLJWSNJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
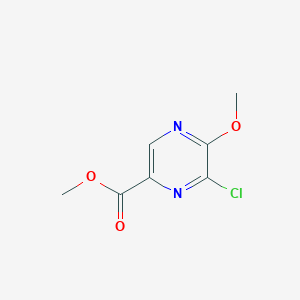
![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)
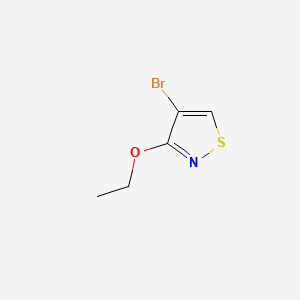
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)

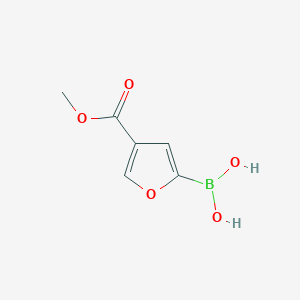
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
